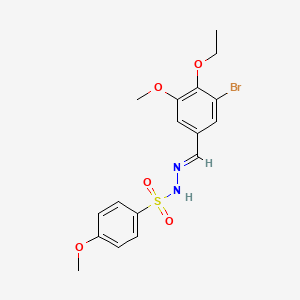
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone, also known as BTSM, is a molecule that has been studied for its potential use in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling and metabolism. This leads to the induction of apoptosis in cancer cells and the inhibition of pathogen growth in infectious disease research.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pathogen growth, and the potential as a neuroprotective agent. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have antioxidant activity and to be able to modulate the immune response.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its potential as a multi-targeted agent, meaning it can affect multiple pathways and targets within a cell. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have low toxicity in animal studies. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone. One area of interest is its potential as a therapeutic agent in cancer treatment, either alone or in combination with other drugs. Additionally, further study is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone and its potential as a neuroprotective agent. Finally, there is potential for the development of new derivatives of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone with improved solubility and potency.
合成法
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with thiosemicarbazide. The resulting compound can then be purified through various methods, such as recrystallization or column chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been studied for its potential use in various scientific research applications, including cancer research, infectious disease research, and neuroscience research. In cancer research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In infectious disease research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have activity against various pathogens, including bacteria and viruses. In neuroscience research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have potential as a neuroprotective agent.
特性
IUPAC Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(6-14-15-12(13)18)4-9-2-3-10-11(5-9)17-7-16-10/h2-3,5-6,8H,4,7H2,1H3,(H3,13,15,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBEYLPBDOFHJ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)

![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
